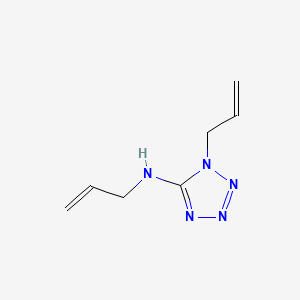

1-Allyl-5-(allylamino)tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-5-(allylamino)tetrazole is a synthetic organic compound with the molecular formula C₇H₁₁N₅. It belongs to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

The synthesis of 1-Allyl-5-(allylamino)tetrazole typically involves multicomponent reactions, such as the Knoevenagel condensation followed by 1,3-dipolar cycloaddition. One common method includes the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst like nickel(II) oxide nanoparticles. This method is advantageous due to its short reaction times, high yields, and simple work-up procedures .

Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as metal oxides, is common to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

1-Allyl-5-(allylamino)tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the allylamino group can be replaced by other nucleophiles under appropriate conditions

Common reagents used in these reactions include sodium azide, hydrogen peroxide, lithium aluminum hydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Allyl-5-(allylamino)tetrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s stability and nitrogen-rich structure make it useful in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Tetrazole derivatives are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents.

Industry: The compound is used in the production of high-energy materials, such as explosives and propellants, due to its high nitrogen content

Mechanism of Action

The mechanism of action of 1-Allyl-5-(allylamino)tetrazole involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

1-Allyl-5-(allylamino)tetrazole can be compared with other tetrazole derivatives, such as:

1-Substituted tetrazoles: These compounds have a single substituent on the tetrazole ring and are often used as bioisosteres for carboxylic acids in drug design.

2-Substituted tetrazoles: These derivatives have a substituent at the second position and are known for their stability and biological activity.

5-Substituted tetrazoles: These compounds, like this compound, have a substituent at the fifth position and are widely used in medicinal chemistry

The uniqueness of this compound lies in its dual allyl and allylamino substituents, which provide distinct chemical and biological properties compared to other tetrazole derivatives .

Biological Activity

1-Allyl-5-(allylamino)tetrazole is a nitrogen-rich heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, highlighting synthesis methods, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C_6H_10N_6

- Structural Features : The compound contains an allyl group and an allylamino group attached to the tetrazole core, enhancing its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multicomponent reactions or cyclization processes. Notable methods include:

- Cyclization Reactions : Utilizing precursors with amino and allyl functionalities to form the tetrazole ring.

- Multicomponent Reactions : Combining different reagents in a single reaction step to form the desired product efficiently.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. Preliminary studies on similar compounds suggest that this compound may also possess these properties. The mechanism of action is believed to involve:

- Inhibition of Cell Wall Synthesis : Similar to penicillin-like antibiotics.

- Interference with Nucleic Acid Synthesis : Affecting bacterial replication processes.

Anticancer Activity

The dual allyl substituents in this compound may enhance its interaction with cancer-related pathways. Studies have shown that related tetrazoles can:

- Induce apoptosis in cancer cells.

- Inhibit key signaling pathways involved in tumor growth (e.g., NF-kB and MAPK pathways).

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other tetrazole derivatives reveals its unique potential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Aminotetrazole | Contains an amino group at position 5 | Antimicrobial and anticancer properties |

| 1-Methyl-5-(methylamino)tetrazole | Methyl groups instead of allyl groups | Similar antimicrobial activity |

| 1-Allyl-4-methyl-tetrazole | Allyl group at position 1, methyl at position 4 | Potential anticancer activity |

| 5-(Allylamino)-1H-tetrazole | Allylamine at position 5 without allyl at position 1 | Antimicrobial properties |

The unique aspect of this compound lies in its dual allyl substituents, which may enhance its reactivity and biological interactions compared to other tetrazole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of tetrazoles in various therapeutic areas. A review conducted on 1,5-disubstituted tetrazoles summarized their diverse applications, including:

- Anti-inflammatory Effects : Demonstrated through inhibition of pro-inflammatory cytokines.

- Antiviral Properties : Potential activity against viral infections by disrupting viral replication cycles.

In one notable case study, researchers evaluated the cytotoxic effects of related tetrazoles on A549 lung cancer cells. The results indicated that these compounds could significantly inhibit cell viability through mechanisms involving apoptosis and cell cycle arrest.

Properties

CAS No. |

66907-70-8 |

|---|---|

Molecular Formula |

C7H11N5 |

Molecular Weight |

165.20 g/mol |

IUPAC Name |

N,1-bis(prop-2-enyl)tetrazol-5-amine |

InChI |

InChI=1S/C7H11N5/c1-3-5-8-7-9-10-11-12(7)6-4-2/h3-4H,1-2,5-6H2,(H,8,9,11) |

InChI Key |

ATPGHYSNDLHXIC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=NN=NN1CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.